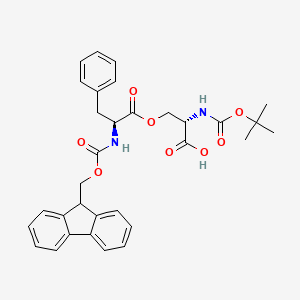

Boc-Ser(Fmoc-Phe)-OH

Description

Properties

IUPAC Name |

(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N2O8/c1-32(2,3)42-31(39)34-27(28(35)36)19-40-29(37)26(17-20-11-5-4-6-12-20)33-30(38)41-18-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h4-16,25-27H,17-19H2,1-3H3,(H,33,38)(H,34,39)(H,35,36)/t26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUPUEUUCRGKIO-SVBPBHIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of Boc-Ser(Fmoc-Phe)-OH Precursors

The chirality of the final dipeptide building block is fundamental to its application in synthesizing biologically active peptides. Therefore, the stereoselective synthesis of the serine and phenylalanine precursors is of paramount importance.

The generation of enantiomerically pure amino acids, such as (S)-Serine and (S)-Phenylalanine, is a foundational step. Asymmetric synthesis provides the most direct route to these chiral molecules. Enzymatic catalysis represents a powerful tool in this domain. For instance, ketoreductases, often co-expressed with enzymes like glucose dehydrogenase for cofactor regeneration, are used for the asymmetric reduction of keto-acid precursors to furnish chiral hydroxy acids or related intermediates with high enantiomeric excess. mdpi.comresearchgate.net This biocatalytic approach offers mild reaction conditions and exceptional stereocontrol, making it a preferred method for producing intermediates like (S)-N-Boc-3-hydroxypiperidine, which shares synthetic principles with chiral amino acid synthesis. mdpi.comresearchgate.net Chemical methods, including the use of chiral auxiliaries and transition-metal-catalyzed asymmetric hydrogenations, also provide established routes to enantiopure N-protected amino acids required for subsequent steps.

The preparation of dipeptide building blocks requires precise control of stereochemistry to prevent epimerization, particularly at the C-terminal residue of the activated amino acid. peptide.com Aza-glycinyl dipeptides, for example, serve as useful building blocks for azapeptides, and their synthesis highlights the challenges in forming peptide-like bonds without side reactions. nih.gov The development of specialized building blocks, such as those for click cyclization of peptoids, further underscores the need for robust, automated, and high-fidelity synthetic methods that preserve stereochemical integrity. nih.gov For the synthesis of dipeptide isosteres, which are structurally similar to dipeptides, various enantioselective methods have been developed, including intramolecular redox reactions and diastereoselective condensations, to ensure the correct spatial arrangement of substituents. beilstein-journals.org

Optimized Synthesis of this compound

This compound is an O-acyl isoacyl dipeptide, a class of compounds developed to overcome challenges in peptide synthesis, such as aggregation and "difficult sequences". bachem.comnih.govspringernature.com In these molecules, an amino acid is ester-linked to the side-chain hydroxyl group of a serine or threonine residue, rather than being linked via a standard amide bond. peptide.compeptide.com This structural modification disrupts the inter-chain hydrogen bonding that leads to aggregation, thereby improving solubility and handling. peptide.compeptide.com

Solution-phase synthesis is often the preferred method for preparing isoacyl dipeptides to minimize racemization. peptide.com While forming the ester link on a solid-phase support can be prone to racemization of the acylating amino acid, performing the reaction in solution significantly reduces this risk. peptide.com Convergent solution-phase peptide synthesis (LPPS) is well-suited for producing peptide fragments, as it allows for the purification of intermediates and is generally more scalable and economical than solid-phase methods. sci-hub.se Various coupling agents can be employed. For example, titanium tetrachloride (TiCl₄) combined with microwave irradiation has been shown to efficiently catalyze the formation of dipeptides in solution, with conditions compatible with Boc, Fmoc, and Z protecting groups. mdpi.com Another efficient strategy involves the use of isostearyl-mixed anhydride (B1165640) methodology for coupling N- and C-terminally unprotected amino acids. sci-hub.se

The O-acyl isopeptide method was initially developed to facilitate Solid-Phase Peptide Synthesis (SPPS) of hydrophobic and aggregation-prone peptides. nih.govspringernature.com The general strategy involves synthesizing the target peptide in its more hydrophilic iso-peptide form on the resin. nih.gov This can be achieved through on-resin esterification of an Fmoc-amino acid to the side-chain hydroxyl of a resin-bound Boc-Ser residue. bachem.com However, this stepwise on-resin approach can be complicated by side reactions, including low conversion rates, racemization, and diketopiperazine formation. bachem.com

To circumvent these issues, the use of pre-formed isoacyl dipeptide building blocks like this compound is a highly effective strategy. peptide.combachem.com These units are synthesized and purified beforehand, typically via solution-phase methods, and then incorporated into the peptide chain during standard Fmoc-SPPS. This approach combines the efficiency of SPPS with the high fidelity of solution-phase fragment preparation. peptide.com The depsipeptide bond is stable to the acidic conditions often used for HPLC purification but can be readily converted to the native amide bond via an O-to-N intramolecular acyl migration under neutral or slightly basic conditions (pH ≥ 7.4). peptide.comnih.govpeptide.com

Table 1: Comparison of Synthetic Protocols for Isoacyl Dipeptides

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis (Stepwise) | Solid-Phase Synthesis (with Preformed Blocks) |

|---|---|---|---|

| Primary Application | Preparation of pure isoacyl dipeptide building blocks. peptide.comsci-hub.se | Synthesis of full-length "difficult" peptides directly on resin. nih.govspringernature.com | Incorporation of iso-dipeptide units into growing peptide chains. peptide.combachem.com |

| Racemization Risk | Negligible to low. peptide.com | Higher risk for the acylating amino acid. peptide.com | Low, as the unit is pre-synthesized and purified. |

| Key Advantage | High purity and stereochemical integrity of the building block. | Avoids handling of potentially insoluble peptide intermediates. nih.gov | Overcomes on-resin side reactions and improves efficiency. bachem.com |

| Key Disadvantage | May require more traditional purification steps (e.g., crystallization). sci-hub.se | Prone to side reactions like diketopiperazine formation. bachem.com | Requires prior synthesis of the dipeptide building block. |

| Typical Reagents | TiCl₄, mixed anhydrides. sci-hub.semdpi.com | Standard SPPS coupling reagents. nih.gov | Standard SPPS coupling reagents. nih.gov |

Orthogonal Protecting Group Strategies in the Context of this compound

The strategic selection of protecting groups is fundamental to the utility of this compound in multistep peptide synthesis. biosynth.com The concept of "orthogonality" is central—it ensures that one type of protecting group can be selectively removed in the presence of others. biosynth.comresearchgate.net The Boc/Fmoc combination is a classic example of an orthogonal system. iris-biotech.de

In this compound, three distinct functionalities are differentially protected:

The N-terminal amine of Serine is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.

The N-terminal amine of Phenylalanine is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

The C-terminal of Phenylalanine is esterified to the serine side-chain, while the C-terminal of Serine remains a free carboxylic acid (-OH), available for activation and coupling.

This arrangement allows for highly versatile and controlled peptide chain elongation. For instance, a synthetic chemist can:

Selectively remove the Fmoc group using a mild base, typically a solution of piperidine (B6355638) in DMF, to expose the amine of the phenylalanine residue for peptide chain extension from that end. researchgate.netiris-biotech.de The Boc group and the ester linkage remain stable under these conditions.

Alternatively, selectively remove the Boc group using a moderately strong acid, such as trifluoroacetic acid (TFA), to deprotect the serine amine for chain elongation or modification at that position. researchgate.netiris-biotech.de The Fmoc group is stable to this acidic treatment.

Activate the free carboxylic acid of the serine residue for coupling to a solid-phase resin or to the N-terminus of another peptide fragment.

This orthogonality is a cornerstone of modern SPPS and solution-phase strategies, enabling the construction of complex, branched, or cyclic peptides by allowing the chemist to dictate the sequence and direction of synthetic steps. nih.govpsu.edusigmaaldrich.com

Table 2: Orthogonal Protecting Groups in this compound

| Protecting Group | Protected Functionality | Cleavage Condition | Stability |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | N-terminus of Serine | Acidic (e.g., TFA). researchgate.net | Stable to base (piperidine). biosynth.com |

| Fmoc (9-fluorenylmethoxycarbonyl) | N-terminus of Phenylalanine | Basic (e.g., 20% piperidine in DMF). researchgate.net | Stable to acid (TFA). biosynth.com |

| Ester Linkage (-O-CO-) | Side-chain of Serine to C-terminus of Phe | Stable to both acidic and basic deprotection conditions; cleaved post-synthesis via O->N acyl shift at neutral/basic pH. peptide.compeptide.com | Stable during chain assembly. |

Role of Boc and Fmoc Protecting Groups in Differential Deprotection

The core of the synthetic strategy involving this compound lies in the orthogonal nature of the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. Orthogonality in this context means that each protecting group can be removed under specific conditions without affecting the other, allowing for precise, stepwise control over the peptide synthesis process. iris-biotech.deamericanpeptidesociety.org

The Boc group , protecting the N-terminus of the serine residue, is labile to acids. It is typically removed using moderately strong acids such as trifluoroacetic acid (TFA). americanpeptidesociety.org In contrast, the Fmoc group , which protects the amino group of the phenylalanine residue, is stable to acidic conditions but is readily cleaved by treatment with a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.dealtabioscience.com

This differential stability is paramount. During solid-phase peptide synthesis (SPPS), the this compound unit is coupled to the growing peptide chain. The Fmoc group of the phenylalanine is then removed with piperidine to allow for the subsequent coupling of the next amino acid in the sequence. The Boc group on the serine remains intact throughout these cycles of Fmoc deprotection and coupling. It is typically removed during the final cleavage of the peptide from the resin, often concurrently with other acid-labile side-chain protecting groups. This orthogonal protection scheme prevents unwanted side reactions and allows for the precise elongation of the peptide chain. iris-biotech.deamericanpeptidesociety.org

The depsipeptide linkage, where the phenylalanine residue is esterified to the serine side-chain hydroxyl group, disrupts the inter-chain hydrogen bonding that often leads to peptide aggregation and poor solubility during synthesis. peptide.compeptide.com This is particularly beneficial when synthesizing hydrophobic or otherwise "difficult" sequences. nih.govbachem.com Once the full-length depsipeptide is synthesized and purified, a change in pH to neutral or slightly basic conditions (typically pH 7.4 or higher) triggers a spontaneous and rapid O-to-N acyl migration, converting the ester linkage into a native amide bond and yielding the final target peptide. peptide.comnih.govresearchgate.net

| Protecting Group | Chemical Structure | Cleavage Conditions | Stability |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | (CH₃)₃C-O-CO- | Acidic (e.g., Trifluoroacetic Acid - TFA) | Stable to mild base (e.g., piperidine) |

| Fmoc (9-fluorenylmethyloxycarbonyl) | C₁₅H₁₁O₂-CH₂-O-CO- | Mildly Basic (e.g., 20% Piperidine in DMF) | Stable to acid (e.g., TFA) |

Compatibility with Other Side Chain Protecting Groups

The successful synthesis of complex peptides requires that the chosen protecting group strategy for the main chain is compatible with the protecting groups used for the various reactive amino acid side chains. The Boc/Fmoc strategy inherent in this compound is designed to be compatible with the most common side-chain protecting groups used in Fmoc-based SPPS. These side-chain protecting groups are typically acid-labile, being removed during the final cleavage step with TFA, and are stable to the mild basic conditions used for Fmoc removal. altabioscience.comnih.gov

Commonly used compatible side-chain protecting groups include:

tert-Butyl (tBu) for serine, threonine, tyrosine, aspartic acid, and glutamic acid. nih.govpeptide.com

Trityl (Trt) for asparagine, glutamine, and histidine. peptide.com

Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for arginine. csic.es

Boc for lysine (B10760008) and tryptophan. nih.gov

The stability of these groups to the piperidine treatment used for Fmoc deprotection ensures that the side chains remain protected throughout the chain elongation process, preventing branching or other side reactions. The use of this compound as an isoacyl dipeptide does not alter this compatibility, as the critical chemical steps of Fmoc deprotection and eventual acid cleavage remain the same. The depsipeptide backbone itself is stable to both the acidic and basic conditions used during the cycles of SPPS, only rearranging to the native peptide under the specific pH conditions applied post-synthesis. peptide.compeptide.com

| Amino Acid | Side Chain Protecting Group | Abbreviation | Compatibility with this compound Synthesis |

|---|---|---|---|

| Arginine | Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Compatible |

| Aspartic Acid | tert-Butyl | tBu | Compatible |

| Glutamic Acid | tert-Butyl | tBu | Compatible |

| Lysine | tert-Butyloxycarbonyl | Boc | Compatible |

| Asparagine | Trityl | Trt | Compatible |

| Glutamine | Trityl | Trt | Compatible |

| Serine | tert-Butyl | tBu | Compatible |

| Threonine | tert-Butyl | tBu | Compatible |

| Tyrosine | tert-Butyl | tBu | Compatible |

| Tryptophan | tert-Butyloxycarbonyl | Boc | Compatible |

Chemical Transformations and Derivatization Strategies

Beyond its role in facilitating peptide synthesis, the strategic placement of a serine residue within the this compound unit opens up possibilities for further chemical modifications, although this is a less common application of this particular building block, which is primarily used to overcome aggregation.

Modification of the Serine Side Chain for Enhanced Functionality

While the primary function of the serine hydroxyl group in the context of this compound is to form the transient depsipeptide linkage, it is theoretically possible to modify the serine side chain after the completion of the peptide synthesis and the O-to-N acyl shift. Once the native peptide is formed, the serine residue presents a free hydroxyl group that can be a target for post-translational modifications.

Functionalization Strategies for Peptide Ligation

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large proteins by joining two smaller, unprotected peptide fragments. nih.govscispace.com A key requirement for NCL is a C-terminal thioester on one peptide fragment and an N-terminal cysteine on the other. nih.gov

The isoacyl dipeptide strategy using building blocks like this compound can be adapted to facilitate the synthesis of peptide thioesters, which are often challenging to prepare using standard Fmoc-based SPPS. One approach involves the synthesis of a depsipeptide intermediate, which, due to its enhanced solubility, is more easily purified. nih.gov This purified depsipeptide can then be converted into a peptide thioester. For instance, a method has been developed where the serine side chain, after activation, can be displaced by a thiol to generate the thioester directly from the solid support. rsc.org This allows for the generation of the necessary fragment for NCL, having circumvented the aggregation issues during its synthesis.

A reported synthesis of a component of amyloid deposits in familial Danish dementia utilized NCL of an O-acyl isopeptide fragment. nih.gov The ligation proceeded smoothly in an aqueous system, and the resulting larger O-acyl isopeptide was purified before being converted to the final peptide via O-to-N acyl migration. nih.gov This demonstrates the potential of using isoacyl dipeptides as precursors for peptide ligation strategies.

Late-Stage Diversification Applications

Late-stage diversification refers to the modification of a peptide after the main chain has been assembled. nih.govnih.gov This is an efficient way to create a library of related peptides from a common precursor. The use of isoacyl dipeptides like this compound can be advantageous in this context, primarily by providing a soluble and easily purifiable precursor peptide.

Once the depsipeptide is synthesized and purified, and before the O-to-N acyl shift is induced, modifications could potentially be introduced to other parts of the molecule, assuming orthogonal protecting groups are in place. However, a more direct application is the generation of a soluble precursor which, after the acyl shift, reveals the native peptide for subsequent diversification reactions on amenable side chains. For example, methods for the late-stage functionalization of peptides on the solid phase have been developed, such as an iodination-substitution approach on homoserine residues. nih.gov While not directly involving this compound, this illustrates the types of strategies that could be applied to a peptide once it has been successfully synthesized using the isoacyl dipeptide method. The primary contribution of the isoacyl dipeptide is to enable the synthesis of the core peptide scaffold that will be the substrate for diversification.

Applications in Advanced Peptide and Peptidomimetic Synthesis

Facilitation of Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise construction of peptide chains on a solid support. luxembourg-bio.combeilstein-journals.org Two primary strategies dominate the field: the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) methods. beilstein-journals.orgamericanpeptidesociety.orgiris-biotech.de The Fmoc strategy is often preferred due to its milder deprotection conditions. americanpeptidesociety.orgnih.gov However, even with advanced techniques, the synthesis of certain peptide sequences can be challenging. Boc-Ser(Fmoc-Phe)-OH is an example of an advanced building block designed to address these difficulties.

A primary obstacle during the elongation phase of SPPS is the tendency of growing peptide chains to aggregate. sigmaaldrich.com This aggregation, driven by intermolecular hydrogen bonding and the formation of stable secondary structures on the solid support, can hinder reagent access to the reactive N-terminus of the peptide chain. sigmaaldrich.com This leads to incomplete acylation and deprotection steps, resulting in deletion sequences and a lower yield of the desired full-length peptide.

This compound is classified as an O-acyl isodipeptide or a depsipeptide building block. Its incorporation into a growing peptide chain introduces an ester bond in place of the typical amide bond within the backbone. This structural modification acts as a "kink" or a disruption, effectively interrupting the regular pattern of hydrogen bond donors and acceptors that leads to the formation of β-sheets and other aggregated structures. The temporary alteration of the backbone's conformational properties prevents the peptide chains from collapsing onto themselves and the solid support, thereby maintaining their availability for subsequent synthetic steps. csic.es

The synthesis of "difficult sequences" is a well-known challenge in SPPS. These sequences often contain stretches of hydrophobic amino acids (like Val, Ile, Phe) or amino acids capable of forming strong intra-chain hydrogen bonds (like Gln, Ser, Thr), which are particularly prone to aggregation. sigmaaldrich.com The strategic insertion of a depsipeptide building block like this compound at a specific point in such a sequence can be a powerful solution.

The building block is incorporated as a dipeptide unit. Following its coupling, the Fmoc group on the phenylalanine is removed under standard basic conditions (e.g., piperidine (B6355638) in DMF), allowing the peptide chain to be further elongated. chempep.com The Boc group on the serine remains intact until the final acid cleavage step. peptide.com The ester linkage within the depsipeptide is designed to be stable throughout the synthesis but is later rearranged to the native amide bond. This O-to-N acyl migration typically occurs during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), regenerating the natural Ser-Phe peptide bond.

Table 1: Strategic Use of this compound in SPPS

| Challenge | Mechanism of Action | Outcome |

|---|---|---|

| Peptide Aggregation | Introduces a temporary ester bond into the peptide backbone, disrupting secondary structure formation. | Prevents chain collapse and maintains accessibility for reagents. sigmaaldrich.com |

| Low Purity/Yield | Minimizes the formation of deletion and other side-product sequences. | Simplifies crude product mixture, enhancing purification efficiency and final yield. |

| Difficult Sequences | Acts as a "break-point" in aggregation-prone regions (e.g., hydrophobic stretches). sigmaaldrich.com | Enables successful synthesis of otherwise problematic peptide sequences. |

Design and Construction of Conformationally Constrained Peptides

While the primary application of this compound is as a temporary synthetic aid, its structure and the intermediates it forms are relevant to the field of peptidomimetics and the study of peptide conformation.

The introduction of an ester linkage via this compound significantly alters the local peptide backbone geometry. Compared to a standard amide (peptide) bond, the ester bond has different bond lengths, angles, and rotational freedom. This change temporarily imposes a specific, non-native conformation on that segment of the peptide. Studies on similar model peptides, such as N-Boc-L-Ser-L-Phe-OCH3, have shown they can adopt distinct conformations, like a β-strand-like structure in the solid state. nih.gov By replacing a standard dipeptide unit with this depsipeptide, chemists can transiently control the conformational landscape of the growing peptide, guiding it away from aggregation-prone states. The dynamics of the peptide chain are altered, as the rotational barrier around the C-O bond of the ester differs from that of the C-N bond in an amide.

A peptidomimetic is a molecule that mimics the structure and/or function of a natural peptide. The depsipeptide intermediate formed using this compound is, by definition, a peptidomimetic scaffold. Although this scaffold is temporary in most applications, its existence highlights a strategy for creating more permanent peptidomimetic structures. If the O-to-N acyl shift were to be prevented, the resulting depsipeptide would be a stable analog of the native peptide. Such ester-containing peptides can exhibit altered biological properties, including different receptor binding affinities, modified enzymatic stability, and unique conformational preferences. Therefore, the chemistry underlying this synthetic tool can be repurposed for the deliberate design and construction of novel, conformationally constrained peptidomimetic scaffolds for applications in drug discovery and materials science.

Table 2: Conformational and Peptidomimetic Aspects

| Feature | Description | Implication |

|---|---|---|

| Ester Linkage | Replaces the native amide bond between Ser and Phe during synthesis. | Alters local bond angles, lengths, and rotational freedom. nih.gov |

| Backbone Conformation | Induces a temporary, non-native local structure (e.g., β-strand-like). nih.gov | Guides the peptide away from aggregation-prone conformations. |

| Depsipeptide Intermediate | A transient peptidomimetic scaffold formed on the resin. | Can be isolated as a stable molecule if O-to-N acyl migration is blocked. |

| Peptidomimetic Potential | The chemistry can be adapted to create stable depsipeptides. | Enables the development of novel peptide analogs with unique structural and biological properties. |

Integration into Complex Molecular Architectures

The utility of this compound extends to its integration into a variety of complex molecular frameworks, where it facilitates the synthesis of molecules that would be otherwise difficult to access through conventional peptide synthesis methodologies.

Synthesis of Peptides with Non-Natural Amino Acid Substitutions

The incorporation of non-natural amino acids into peptide sequences is a widely employed strategy to enhance their therapeutic properties, such as proteolytic stability, bioavailability, and receptor-binding affinity sigmaaldrich.com. The synthesis of peptides containing these modified residues can, however, be challenging, often due to steric hindrance or altered reactivity of the non-natural building blocks.

While direct studies detailing the use of this compound in the synthesis of peptides with non-natural amino acids are not prevalent, its function as an O-acyl isodipeptide suggests a significant potential benefit. The primary advantage lies in its ability to mitigate aggregation during SPPS, a common problem when synthesizing long or hydrophobic sequences, which can be exacerbated by the presence of bulky non-natural amino acids nih.govnih.gov. By introducing a temporary kink in the peptide backbone, this compound can improve the solvation of the growing peptide chain and enhance the efficiency of subsequent coupling steps, including the incorporation of sterically demanding non-natural residues nih.gov. This approach can be particularly valuable in the solution-phase synthesis of novel short peptides incorporating biologically active, non-proteinogenic amino acids nih.gov.

Role in Peptide Hybrid Construction

Peptide hybrids, which are conjugates of peptides and other molecular entities such as small molecules or lipids, are an emerging class of therapeutics that combine the advantages of both components. The synthesis of these complex molecules often requires orthogonal protection strategies and robust coupling methods to successfully link the different molecular moieties.

The application of this compound in this context is centered on its utility as a specialized building block in complex synthetic schemes. The presence of both Boc and Fmoc protecting groups allows for selective deprotection and stepwise construction of the hybrid molecule nih.govembrapa.briris-biotech.de. For instance, a peptide segment can be assembled using the Fmoc-Phe portion of the dipeptide, after which the Boc group on the serine can be removed to allow for the attachment of a small molecule or another peptide fragment. This orthogonal approach is fundamental in the solid-phase synthesis of labeled peptide derivatives, where a label is incorporated at a specific position within the peptide sequence nih.gov.

Application in Post-Translational Modification Mimicry

Post-translational modifications (PTMs) such as phosphorylation and glycosylation play a critical role in regulating protein function. The synthesis of peptides containing PTMs or their mimics is essential for studying these biological processes and for developing new therapeutics. However, the synthesis of such modified peptides is often complicated by the lability of the PTM groups to standard peptide synthesis conditions.

Advanced Ligation and Coupling Strategies

The unique structure of this compound, with its pre-formed ester linkage, makes it conceptually relevant to advanced ligation and coupling strategies that rely on the formation and rearrangement of ester bonds to create native peptide linkages.

Use in Serine/Threonine Ligation (STL) Methodologies

Serine/Threonine Ligation (STL) is a powerful chemoselective ligation method for the synthesis of large peptides and proteins. It involves the reaction of a peptide with a C-terminal salicylaldehyde (B1680747) ester and a peptide with an N-terminal serine or threonine residue. This reaction proceeds through an N,O-benzylidene acetal (B89532) intermediate, which then undergoes acid-catalyzed rearrangement to form a native amide bond nih.govnih.govpnas.org.

The O-acyl isodipeptide structure of this compound is not directly used as a reactant in the canonical STL reaction. However, the underlying chemistry of the O-acyl isodipeptide strategy shares a key conceptual feature with STL: the use of an ester linkage as a precursor to a native amide bond. In the case of peptides synthesized with this compound, the depsipeptide (ester-linked) product is typically isolated and then subjected to a pH-mediated O-to-N acyl shift to yield the final peptide with a native amide bond. This acyl transfer is a fundamental transformation that also lies at the heart of STL and other native chemical ligation (NCL) techniques nih.govpnas.orgrsc.org. The knowledge and principles derived from the study of O-acyl isodipeptides can therefore inform the development and optimization of novel ligation strategies that rely on similar acyl transfer mechanisms.

The following table summarizes the properties of the compound discussed in this article:

| Property | Value |

| Compound Name | This compound |

| Synonyms | N-Boc-O-(N'-Fmoc-L-phenylalanyl)-L-serine |

| Classification | O-acyl isodipeptide, Depsipeptide |

| Molecular Formula | C32H34N2O8 |

| Molecular Weight | 574.6 g/mol |

| Primary Application | Overcoming aggregation in Solid-Phase Peptide Synthesis (SPPS) |

| Key Structural Feature | Ester linkage between Ser and Phe |

Compatibility with Advanced Coupling Reagents and Conditions

The strategic selection of coupling reagents and reaction conditions is paramount in modern peptide synthesis, directly influencing coupling efficiency, suppression of side reactions, and the preservation of stereochemical integrity. The dipeptide derivative, this compound, with its orthogonal protecting groups and inherent steric considerations, presents a unique substrate for evaluating the performance of advanced coupling methodologies. Its compatibility with a range of modern coupling reagents is critical for its successful incorporation into complex peptide and peptidomimetic structures.

The utility of this compound extends to its performance with various classes of advanced coupling reagents, including uronium/aminium salts and phosphonium (B103445) salts. These reagents have largely supplanted older methods due to their high reactivity and ability to minimize racemization. peptide.comacs.org

Uronium/Aminium-Based Reagents:

This class of reagents, which includes HATU, HBTU, and HCTU, facilitates rapid amide bond formation. uni-kiel.de The choice of base is also a critical parameter in these coupling reactions. Tertiary amines such as diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are commonly employed. uni-kiel.de More recently, sterically hindered bases like collidine have been recommended to further minimize side reactions. uni-kiel.de

Phosphonium-Based Reagents:

Phosphonium salts, such as PyBOP and PyAOP, represent another major class of effective coupling reagents. A key advantage of phosphonium reagents is their inability to form guanidinylated byproducts, a potential side reaction with uronium/aminium salts. researchgate.net

Carbodiimide-Based Reagents with Additives:

The combination of a carbodiimide (B86325), such as N,N'-diisopropylcarbodiimide (DIC), with a nucleophilic additive like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) remains a robust and widely used coupling strategy. uni-kiel.de This method is particularly noted for its ability to suppress racemization. acs.org

The following tables provide a comparative overview of the compatibility and performance of this compound with various advanced coupling reagents and conditions, based on established principles in peptide chemistry.

Table 1: Compatibility of this compound with Uronium/Aminium-Based Coupling Reagents

| Coupling Reagent | Activating Agent | Base | Typical Reaction Time | Key Considerations |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIEA, Collidine | 15-60 min | Highly efficient; reduced risk of racemization compared to HBTU due to the HOAt moiety. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIEA, NMM | 30-120 min | Standard and effective reagent; potential for guanidinylation of the N-terminus if used in excess. |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIEA, Collidine | 15-60 min | Increased reactivity over HBTU; the chlorinated HOBt derivative enhances performance. |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | DIEA, NMM | 30-120 min | Similar to HBTU, effective and widely used in automated and manual synthesis. |

Table 2: Compatibility of this compound with Phosphonium-Based and Other Coupling Reagents

| Coupling Reagent | Activating Agent | Base | Typical Reaction Time | Key Considerations |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DIEA, NMM | 30-120 min | No risk of guanidinylation; byproduct (HMPA from BOP, not PyBOP) considerations are important. |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DIEA, Collidine | 20-90 min | High reactivity and low racemization potential due to the HOAt moiety; suitable for sterically hindered couplings. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | DIEA | 15-60 min | High efficiency and solubility; based on an oxime additive (OxymaPure), avoiding potentially explosive benzotriazole (B28993) derivatives. |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | N/A (or catalytic base) | 1-4 hours | Classic, cost-effective method with low racemization; the byproduct, diisopropylurea (DIU), is soluble in common solvents. |

Mechanistic Investigations and Side Reaction Management

Studies on O-Acyl Isodipeptide Rearrangement and Elimination

The ester linkage in Boc-Ser(Fmoc-Phe)-OH, while synthetically useful, is also a site of potential intramolecular side reactions. The primary competing reactions are the O-to-N acyl migration, which converts the depsipeptide back to a standard dipeptide, and elimination reactions.

The choice of solvent plays a significant role in the stability of the O-acyl isodipeptide during the crucial activation step of a coupling reaction. Research has shown that side reactions, such as the deletion of the serine residue, are solvent-dependent. researchgate.net Polar aprotic solvents, which are common in peptide synthesis, can influence the rates of these undesirable pathways.

Polar solvents are known to increase the rate of epimerization. u-tokyo.ac.jp In the context of O-acyl isodipeptide rearrangement, polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can solvate charged intermediates and transition states, potentially facilitating the intramolecular O-to-N acyl shift. This rearrangement proceeds through a cyclic intermediate, and its formation can be influenced by the solvent's ability to support charge separation. Conversely, less polar solvents might suppress such rearrangements but can introduce solubility issues for the growing peptide chain.

This table summarizes the general effects of solvent polarity on side reactions pertinent to O-acyl isodipeptides.

The selection of coupling reagents and additives is paramount in controlling the fate of the activated this compound. The goal is to achieve rapid amide bond formation while minimizing the lifetime of the activated ester, thereby reducing the opportunity for intramolecular side reactions.

Coupling Reagents:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but their activation of the carboxylic group produces a highly reactive O-acylisourea intermediate that can be prone to side reactions, including rearrangement and racemization. mdpi.combachem.comuni-kiel.de

Onium Salts: Phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient and lead to rapid coupling. bachem.comuniurb.it However, their high reactivity, particularly with highly activating reagents like HATU, can sometimes enhance racemization if not properly controlled. researchgate.net The use of these reagents requires careful optimization of reaction time and stoichiometry to prevent side reactions like guanidinylation of free amino groups. peptide.combachem.com

Additives: The use of additives is standard practice to enhance coupling efficiency and suppress side reactions. bachem.comuni-kiel.de

Benzotriazoles: 1-Hydroxybenzotriazole (B26582) (HOBt) and its analogs like 6-Cl-HOBt and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are crucial. They react with the activated carboxyl group to form an active ester that is more stable than the initial activated species (e.g., O-acylisourea) but highly reactive towards the desired amine nucleophile. This pathway effectively minimizes both rearrangement and racemization. u-tokyo.ac.jpbachem.com HOAt is often considered superior to HOBt in both accelerating coupling and suppressing racemization. u-tokyo.ac.jp

OxymaPure® (Ethyl cyano(hydroxyimino)acetate): As a non-explosive alternative to HOBt, OxymaPure also acts as an effective additive to reduce racemization and improve coupling efficiency. bachem.com

This table outlines the influence of common coupling reagents and additives on the stability of the O-acyl isodipeptide unit during activation.

Analysis of Racemization and Epimerization during Amide Bond Formation

Maintaining the chiral integrity of both the serine and phenylalanine residues is a primary concern during the synthesis of depsipeptides. researchgate.netnih.gov Epimerization, the change in configuration at a single stereocenter, can occur during the activation and coupling steps, leading to diastereomeric impurities that are difficult to separate. mdpi.comresearchgate.net

The principal mechanism for racemization of an activated amino acid involves the formation of a planar 5(4H)-oxazolone intermediate. mdpi.comuni-kiel.de The acidity of the α-proton is increased upon activation of the carboxyl group, and its abstraction by a base leads to the formation of this intermediate, which can be re-protonated from either face, resulting in racemization.

Several factors influence the rate of this undesirable process:

Base: The type and concentration of the base used are critical. Strong, sterically hindered bases like diisopropylethylamine (DIPEA) are commonly used, but they can promote epimerization. luxembourg-bio.com The coupling of Fmoc-Phg has been shown to be the crucial step for racemization, which is highly sensitive to the base used. luxembourg-bio.com Studies on N-acetyl-l-phenylalanine have also confirmed its high tendency towards racemization during activation. mdpi.com

Coupling Reagent: Highly reactive coupling reagents can lead to faster formation of the desired peptide bond, but may also increase the risk of oxazolone (B7731731) formation if the reaction is not immediate. mdpi.com

Temperature: Lower temperatures generally suppress the rate of epimerization. u-tokyo.ac.jp

Activation Time: Prolonged pre-activation times before the addition of the amine component increase the opportunity for the activated ester to racemize via the oxazolone pathway.

For this compound, the phenylalanine residue, being directly activated for the subsequent coupling, is particularly susceptible to epimerization. The serine residue is less at risk during this specific step, as its α-carbon is not part of the activated carboxylic acid moiety. However, serine itself is known to be susceptible to racemization under certain enzymatic and chemical conditions. nih.govnih.gov

Several effective strategies have been developed to maintain the stereochemical purity during the coupling of depsipeptides and other peptide fragments. researchgate.netmdpi.com

Use of Additives: This is the most common and effective method. Additives like HOBt, and particularly HOAt, react with the activated acid to form active esters that are less prone to cyclize into an oxazolone. u-tokyo.ac.jpbachem.com

Inorganic Salt Additives: The addition of certain metal salts, such as cupric chloride (CuCl₂), has been shown to be a powerful method for suppressing epimerization, even in challenging couplings. nih.gov The simultaneous use of HOBt and Cu²⁺ ions can reduce the epimerized product to less than 0.1%. nih.gov

Choice of Base: Using a weaker base, such as N-methylmorpholine (NMM) or collidine, in place of stronger bases like DIPEA can significantly reduce the extent of racemization. bachem.com

Controlled Temperature: Performing the coupling reaction at reduced temperatures (e.g., 0 °C) slows the rate of oxazolone formation relative to the rate of the desired amide bond formation. u-tokyo.ac.jp

Reagent Selection: For particularly racemization-prone residues like histidine, specific coupling reagents such as DEPBT have been developed that mediate amide bond formation with remarkable resistance to racemization. bachem.com

This table summarizes key strategies to suppress epimerization during amide bond formation involving depsipeptides.

Mechanistic Insights into Protecting Group Cleavage and Deprotection Strategies

The Boc and Fmoc groups in this compound are orthogonal, meaning one can be removed under conditions that leave the other intact. organic-chemistry.orgamericanpeptidesociety.org This is fundamental to its utility in stepwise peptide synthesis.

Boc (tert-Butoxycarbonyl) Group Cleavage: The Boc group is an acid-labile protecting group. americanpeptidesociety.org Its cleavage is typically achieved with moderately strong acids like trifluoroacetic acid (TFA). researchgate.netmasterorganicchemistry.com The mechanism is a unimolecular substitution (SN1) reaction. luxembourg-bio.com

The carbonyl oxygen of the carbamate (B1207046) is protonated by the acid.

The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.

The tert-butyl cation is a potent alkylating agent and must be captured by "scavengers" (e.g., triisopropylsilane, water) to prevent side reactions with nucleophilic residues like tryptophan or methionine. organic-chemistry.orgresearchgate.net

The resulting carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to yield the free amine. masterorganicchemistry.com

Fmoc (9-Fluorenylmethyloxycarbonyl) Group Cleavage: The Fmoc group is base-labile and is removed under non-acidic conditions, typically with a solution of a secondary amine like piperidine (B6355638) in DMF. americanpeptidesociety.orgluxembourg-bio.com The mechanism is a base-catalyzed elimination (E1cB). mdpi.comchimia.ch

A base (e.g., piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring system. This is the rate-determining step.

This generates a carbanion, which is stabilized by the aromatic system.

The carbanion rapidly undergoes β-elimination, releasing CO₂ and the free amine.

The resulting dibenzofulvene byproduct is a reactive electrophile that is typically scavenged by the excess amine (piperidine) used for deprotection to form a stable adduct. mdpi.com

The distinct chemical labilities of the Boc (acid-labile) and Fmoc (base-labile) groups allow for a flexible and strategic approach to complex peptide synthesis. For instance, in solid-phase peptide synthesis (SPPS), the Fmoc group can be used for temporary N-terminal protection, removed at each cycle, while the Boc group on the serine's N-terminus in the original unit remains to be removed at a later, strategic point in the synthesis. organic-chemistry.orgiris-biotech.de

Computational Chemistry Approaches to Reaction Mechanisms and Selectivity

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms and predicting the selectivity of reactions involving protected dipeptides like this compound. Through methods such as Density Functional Theory (DFT), chemists can model reaction pathways, calculate transition state energies, and analyze the electronic and steric factors that govern the formation of desired products and undesired side products. These theoretical investigations provide insights that are often difficult to obtain through experimental means alone, guiding the optimization of reaction conditions and the strategic design of synthetic routes.

Mechanistic Insights into Peptide Bond Formation and Side Reactions

DFT calculations are instrumental in mapping the potential energy surfaces of peptide coupling reactions. For a dipeptide such as this compound, this involves modeling the activation of the carboxylic acid and the subsequent nucleophilic attack by an amino group. Computational studies can compare the energy barriers for different activating agents and solvent systems, helping to identify the most efficient conditions for peptide bond formation.

A significant focus of computational studies in peptide synthesis is the investigation of side reactions that can compromise the purity and yield of the final product. For this compound, several potential side reactions can be scrutinized using computational methods:

Diketopiperazine (DKP) Formation: The cyclization of a dipeptide to form a DKP is a common side reaction, particularly when the N-terminal protecting group is removed. DFT calculations have been employed to study the mechanism of DKP formation from dipeptide precursors. These studies reveal the influence of the amino acid side chains and the nature of the protecting groups on the rate of cyclization. For instance, calculations can determine the transition state energies for the intramolecular aminolysis leading to DKP, providing a quantitative measure of the propensity for this side reaction under various conditions. A mechanistic study on the formation of DKP during the synthesis of tirzepatide utilized DFT calculations to show that a penultimate proline residue can stabilize the transition state for Fmoc group decomposition, predisposing the peptide to this side reaction. nih.govnih.govacs.orgnih.gov

Racemization: The chirality of amino acids is crucial for the biological activity of peptides. Racemization at the α-carbon of the Phenylalanine residue is a potential side reaction during the activation and coupling steps. Computational models can investigate the mechanism of racemization, which typically proceeds through the formation of a planar enolate intermediate. By calculating the energy barriers for proton abstraction from the α-carbon under basic conditions, it is possible to predict the likelihood of racemization with different coupling reagents and bases. Studies have shown that the choice of base during the coupling of Fmoc-protected amino acids has a remarkable influence on the degree of racemization. rsc.orgpeptide.comnih.gov

O-Acyl Isopeptide Rearrangement: The ester linkage in this compound introduces the possibility of an O- to N-acyl migration, converting the isopeptide into the native dipeptide. This rearrangement is a key aspect of the compound's utility in "O-acyl isopeptide chemistry". nih.govnih.govrsc.org Computational studies can model the thermodynamics and kinetics of this intramolecular acyl transfer. By calculating the relative energies of the O-acyl isopeptide and the N-acyl peptide, as well as the transition state for their interconversion, researchers can understand the factors that control the equilibrium and the rate of this important transformation. The stability and reactivity of this ester bond are central to the compound's application in synthesizing "difficult" peptide sequences. nih.gov

Predicting Selectivity and Optimizing Reaction Conditions

Beyond elucidating reaction mechanisms, computational chemistry can predict the selectivity of reactions involving this compound. For example, when this dipeptide is used as a building block in a larger peptide synthesis, it can react at either its N-terminus (after deprotection of the Boc group) or its C-terminus. Computational models can compare the activation energies for these competing reaction pathways, providing a basis for controlling the regioselectivity of the reaction.

The table below summarizes key computational parameters that can be investigated to understand the reactivity and selectivity of this compound and related side reactions.

| Computational Parameter | Investigated Reaction/Process | Significance |

| Transition State Energy (ΔG‡) | Peptide bond formation, DKP formation, Racemization, O- to N-acyl migration | Determines the kinetic feasibility and rate of a reaction. Lower energy barriers indicate faster reactions. |

| Reaction Energy (ΔG°) | O- to N-acyl migration equilibrium | Determines the thermodynamic stability of products versus reactants. A negative value indicates a favorable reaction. |

| Conformational Analysis | Stability of this compound | Identifies low-energy conformations and intramolecular interactions (e.g., hydrogen bonds) that influence reactivity. |

| Natural Bond Orbital (NBO) Analysis | Electronic effects of protecting groups | Quantifies charge distribution and orbital interactions, explaining how protecting groups modulate the nucleophilicity and electrophilicity of reactive sites. |

By leveraging these computational approaches, chemists can gain a deeper, molecular-level understanding of the chemical behavior of complex molecules like this compound. This knowledge facilitates the development of more efficient, selective, and robust synthetic protocols, ultimately enabling the production of high-purity peptides for various applications.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Diastereomer Separation

Chromatographic methods are indispensable for evaluating the purity of Boc-Ser(Fmoc-Phe)-OH and for separating potential diastereomeric impurities that may arise during synthesis.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of peptide derivatives like this compound. It is routinely used to determine the purity of the final product and to monitor the progress of the coupling reaction between Boc-Serine and Fmoc-Phenylalanine.

In a typical HPLC analysis, a reversed-phase column (e.g., C18) is used with a mobile phase gradient consisting of an aqueous component (often containing an acid modifier like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (B52724) (ACN). The separation is based on the differential partitioning of the compound and any impurities between the stationary phase and the mobile phase. The elution profile provides a quantitative measure of the compound's purity, with the main peak corresponding to this compound and smaller peaks indicating the presence of unreacted starting materials or side-products.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |

| Gradient | 30-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 254 nm |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Purity Assessment

The synthesis of peptides from chiral amino acid precursors necessitates careful assessment of enantiomeric purity to ensure that no racemization has occurred. Chiral chromatography is the definitive method for this purpose. For this compound, this technique can distinguish between the desired L-L diastereomer and any potential L-D, D-L, or D-D diastereomers that may have formed.

Specialized chiral stationary phases (CSPs) are employed to achieve this separation. The differential interaction between the enantiomers and the chiral selector of the CSP leads to different retention times, allowing for their quantification. Maintaining the stereochemical integrity of both the serine and phenylalanine residues is critical for the biological activity and structural properties of any subsequent peptide.

Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming that the synthesized compound has the correct chemical formula (C32H34N2O7). The experimentally measured mass should align closely with the theoretically calculated mass.

Table 2: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Chemical Formula | C32H34N2O7 |

| Theoretical Monoisotopic Mass | 574.2315 g/mol |

| Observed m/z (e.g., [M+H]⁺) | 575.2388 |

| Mass Accuracy | < 5 ppm |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Process Control and Impurity Profiling

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of MS. This hyphenated technique is invaluable for in-process control during the synthesis of this compound. By analyzing aliquots from the reaction mixture, chemists can monitor the consumption of starting materials (Boc-Ser and Fmoc-Phe) and the formation of the desired product in real-time.

Furthermore, LC-MS is instrumental in impurity profiling. It can detect and often tentatively identify low-level impurities by their mass-to-charge ratios. This information is crucial for optimizing reaction conditions to minimize side-product formation and for developing effective purification strategies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules, including complex dipeptide derivatives like this compound.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum allow for the assignment of protons to specific residues and functional groups (Boc, Fmoc, serine, and phenylalanine). For instance, the characteristic aromatic protons of the Fmoc and phenylalanine groups will appear in distinct regions of the spectrum, as will the alpha-protons of the amino acid backbones.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structural assignment. Crucially, Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY, provide information about the spatial proximity of protons. These through-space correlations are vital for determining the relative stereochemistry of the chiral centers and for gaining insights into the preferred solution-state conformation of the molecule.

Spectroscopic Probes for Reaction Kinetics and Mechanistic Elucidation

The dipeptide derivative, this compound, integrates several chemically distinct moieties that can serve as spectroscopic handles for the real-time monitoring of reaction kinetics and the elucidation of mechanistic pathways in peptide synthesis and modification. The tert-butyloxycarbonyl (Boc) group, the fluorenylmethyloxycarbonyl (Fmoc) group, the phenylalanine and serine residues, and the carboxylic acid each possess unique spectroscopic signatures that can be tracked using various analytical techniques. This allows for a detailed investigation of chemical transformations, such as protection/deprotection steps, peptide coupling, and side-chain modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for studying the kinetics of reactions in solution. acs.org By monitoring the changes in the chemical shifts and integrals of specific protons or carbon atoms, one can follow the consumption of reactants and the formation of products over time. acs.org For this compound, several nuclei are particularly useful for kinetic and mechanistic studies.

The deprotection of the Boc group, typically achieved with a moderate acid like trifluoroacetic acid (TFA), can be monitored by observing the disappearance of the characteristic singlet from the nine equivalent protons of the tert-butyl group. nih.gov Similarly, the base-labile Fmoc group, often removed with piperidine (B6355638), has distinct aromatic protons that can be tracked. americanpeptidesociety.org The removal of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance, a property also used for spectrophotometric monitoring. nih.govirdg.org

During a peptide coupling reaction where this compound is either being formed or used as a building block, ¹H NMR can provide detailed kinetic data. acs.org For instance, when coupling a new amino acid to the deprotected serine nitrogen, the chemical shifts of the α-protons of both serine and the incoming amino acid will change significantly upon peptide bond formation. By acquiring spectra at regular intervals, the reaction rate can be determined. acs.org

Table 1: Hypothetical ¹H NMR Chemical Shifts for Monitoring Reactions of this compound This table presents plausible chemical shifts for key protons in a generic deuterated solvent like DMSO-d₆. Actual values may vary based on solvent and experimental conditions.

| Proton | Starting Material (this compound) | After Boc Deprotection (H₂N-Ser(Fmoc-Phe)-OH) | After Fmoc Deprotection (Boc-Ser(Phe)-OH) |

| Boc (9H, singlet) | ~1.40 ppm | Signal Disappears | ~1.40 ppm |

| Fmoc (aromatic, 8H, multiplet) | 7.30-7.90 ppm | 7.30-7.90 ppm | Signal Disappears |

| Phe (aromatic, 5H, multiplet) | ~7.25 ppm | ~7.25 ppm | ~7.25 ppm |

| Ser α-H | ~4.20 ppm | ~3.50 ppm (Shift upfield) | ~4.10 ppm |

| Phe α-H | ~4.50 ppm | ~4.50 ppm | ~4.40 ppm |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly effective for monitoring chemical reactions in real-time, including those in solid-phase peptide synthesis (SPPS). irdg.orgthermofisher.com The technique is sensitive to changes in bond vibrations, allowing for the tracking of functional group transformations. youtube.commt.com For this compound, key vibrational modes can be used to follow reaction progress.

The deprotection of the Fmoc group can be monitored by observing the disappearance of the characteristic urethane (B1682113) carbonyl stretch of the Fmoc group. irdg.org Conversely, during a coupling reaction, the formation of the new amide bond can be tracked by the appearance of its characteristic carbonyl (Amide I) and N-H bending (Amide II) bands. nih.gov This "on-bead" analysis is particularly useful in SPPS, providing a rapid method to ensure reactions go to completion without needing to cleave the peptide from the resin. irdg.org

Table 2: Key IR Absorption Frequencies for this compound and its Derivatives This table provides representative vibrational frequencies. The exact position of these bands can be influenced by the physical state (solid or solution) and hydrogen bonding.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Application in Kinetic Monitoring |

| Boc-urethane C=O | Carbonyl Stretch | ~1690 cm⁻¹ | Disappearance upon Boc deprotection |

| Fmoc-urethane C=O | Carbonyl Stretch | ~1715 cm⁻¹ | Disappearance upon Fmoc deprotection irdg.org |

| Carboxylic Acid C=O | Carbonyl Stretch | ~1740 cm⁻¹ | Shift upon activation or coupling |

| Amide I (Backbone) | C=O Stretch | ~1650 cm⁻¹ | Appearance/shift upon peptide bond formation |

| Amide II (Backbone) | N-H Bend & C-N Stretch | ~1540 cm⁻¹ | Appearance/shift upon peptide bond formation |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for identifying reaction intermediates and by-products, thereby offering deep mechanistic insights into peptide synthesis. nih.govrsc.org Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) can determine the molecular weights of species in a reaction mixture with high accuracy. nih.govejbiotechnology.info

When studying reactions involving this compound, MS can be used to:

Confirm the successful removal of the Boc or Fmoc protecting groups by observing the expected mass shift.

Detect the formation of side-products, such as formylated tryptophan if present in the sequence, or by-products from incomplete reactions. nih.gov

Identify transient intermediates, such as activated esters formed during a coupling reaction, which provides direct evidence for the reaction mechanism. rsc.org

By coupling a liquid chromatography system to the mass spectrometer (LC-MS), one can separate the components of a reaction mixture at different time points and quantify their relative abundance, providing detailed kinetic profiles.

Table 3: Expected Molecular Weights for MS-based Mechanistic Studies

| Compound/Intermediate | Chemical Formula | Monoisotopic Mass (Da) | Mechanistic Insight |

| This compound | C₃₆H₃₆N₂O₇ | 624.25 | Starting material confirmation |

| [M-Boc+H]⁺ Ion | C₃₁H₂₉N₂O₅⁺ | 525.20 | Product of Boc deprotection |

| [M-Fmoc+H]⁺ Ion | C₂₁H₂₇N₂O₅⁺ | 403.19 | Product of Fmoc deprotection |

| Activated Ester (e.g., with HBTU) | C₄₇H₄₉N₈O₈⁺ | 881.37 (as HOBt ester) | Detection of coupling intermediate luxembourg-bio.com |

Fluorescence Spectroscopy

The Fmoc group itself is fluorescent, and this property can be exploited to study reaction kinetics. However, the more common application involves the quenching of this fluorescence or the use of other fluorescent probes. The phenylalanine residue within this compound has intrinsic fluorescence, although it is relatively weak.

More advanced applications could involve modifying the serine side chain or the carboxylic acid terminus with a dedicated fluorophore to create a spectroscopic probe. The kinetics of a reaction could then be studied by monitoring changes in the fluorescence intensity, lifetime, or emission wavelength. For example, fluorescence quenching can occur when a quencher molecule comes into close proximity with a fluorophore. nih.govnwciowa.edu Amino acids like tryptophan and tyrosine are known quenchers. nih.gov If this compound were to react with a tryptophan-containing peptide, the reaction progress could potentially be followed by observing the quenching of the Fmoc fluorescence as the two moieties are brought together. This provides a sensitive method for monitoring intermolecular events like peptide coupling.

Table 4: Spectroscopic Properties for Fluorescence-based Assays

| Fluorophore | Excitation (λ_ex) | Emission (λ_em) | Quantum Yield | Application in Mechanistic Studies |

| Fmoc Group | ~265 nm | ~315 nm | Low | Monitoring deprotection (release of dibenzofulvene) irdg.org |

| Phenylalanine | ~260 nm | ~282 nm | Very Low | Limited use due to low quantum yield |

| Dansyl (Hypothetical Label) | ~340 nm | ~520 nm | Environment-sensitive | Probe for conformational changes or binding events |

| Fluorescein (Hypothetical Label) | ~494 nm | ~518 nm | High | Used in synthesis of fluorogenic substrates nih.gov |

Theoretical and Computational Chemistry Studies

Molecular Modeling of Conformational Preferences of Boc-Ser(Fmoc-Phe)-OH Derivatives

The conformational landscape of a peptide is intrinsically linked to its biological activity and physicochemical properties. For a protected dipeptide such as this compound, molecular modeling techniques are instrumental in elucidating the preferred three-dimensional structures. The conformational preferences are largely dictated by the interplay of steric and electronic effects of the bulky N-terminal tert-butyloxycarbonyl (Boc) and the side-chain 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups, along with the inherent flexibility of the serine and phenylalanine residues.

Computational conformational analysis of similar dipeptides, such as n-formyl-d-serine-d-alanine-NH2, has been successfully performed using Density Functional Theory (DFT) methods. nih.gov Such studies typically involve mapping the potential energy surface by systematically rotating the backbone dihedral angles (φ, ψ) to generate a Ramachandran plot. For this compound, analogous studies would reveal the low-energy conformers, which are likely to be populated in solution. It is expected that the bulky protecting groups would significantly restrict the available conformational space compared to unprotected dipeptides.

The presence of the Fmoc group on the serine side chain introduces the possibility of π-π stacking interactions, either intramolecularly with the phenylalanine side chain or intermolecularly, which can influence the conformational equilibrium. acs.org Molecular dynamics (MD) simulations can further refine the understanding of conformational preferences by simulating the dynamic behavior of the molecule in a solvent environment over time. ethz.chgithub.com These simulations can reveal transient conformations and the energetic barriers between different states.

A hypothetical conformational analysis of a Boc-Ser derivative using computational methods might yield data such as the following, illustrating the relative energies of different conformers.

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|

| Extended | 0.00 | Minimal steric hindrance |

| β-turn like | -2.50 | Hydrogen bond between Boc-carbonyl and Phe-NH |

| Folded (π-stacking) | -4.20 | Intramolecular π-π interaction between Fmoc and Phe aromatic rings |

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, particularly DFT, are powerful tools for investigating the mechanisms of chemical reactions, including peptide bond formation and cleavage. austinpublishinggroup.com For a compound like this compound, these calculations can elucidate the energetics of its synthesis and potential degradation pathways.

The formation of the peptide bond between a Boc-protected serine and a phenylalanine derivative can be modeled to determine the activation energy of the reaction. nih.govmdpi.com This information is crucial for optimizing coupling conditions in peptide synthesis. Similarly, the stability of the protecting groups can be assessed by calculating the energy barriers for their cleavage under various conditions. The Boc group is known to be acid-labile, and DFT calculations can quantify its reactivity towards different acids. organic-chemistry.org Conversely, the base-lability of the Fmoc group can also be modeled.

Transition state theory combined with quantum chemical calculations allows for the determination of reaction rates. By identifying the transition state structure for a particular reaction, such as the cyclization or epimerization of the peptide, one can predict the likelihood of these side reactions occurring during synthesis or storage.

A representative table of calculated energetic data for a hypothetical peptide bond formation is presented below.

| Reaction Step | Calculated Parameter | Value (kcal/mol) |

|---|---|---|

| Activation of Boc-Ser-OH | Activation Energy (ΔE‡) | 15.2 |

| Coupling with Phe-OMe | Activation Energy (ΔE‡) | 12.5 |

| Overall Reaction | Reaction Energy (ΔEr) | -5.8 |

Docking and Molecular Dynamics Simulations of Peptidomimetic Interactions

Should a derivative of this compound be designed as a peptidomimetic to interact with a biological target, such as an enzyme or receptor, molecular docking and dynamics simulations would be indispensable. researchgate.netmdpi.comnih.govresearchgate.net Docking algorithms predict the preferred binding orientation of the ligand within the active site of the target protein, providing insights into the key interactions that stabilize the complex. nih.gov

For instance, if a peptidomimetic based on the Ser-Phe motif were to target a protease, docking studies could reveal hydrogen bonds, hydrophobic interactions, and π-stacking interactions between the ligand and the enzyme's active site residues. nih.gov The Boc and Fmoc groups, while often removed in the final bioactive molecule, could be part of the initial design to modulate solubility and cell permeability, and their interactions within a binding pocket could also be assessed.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted binding pose and the dynamic behavior of the ligand-protein complex over time. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net MD simulations provide a more realistic representation of the biological environment, including the presence of water molecules and the flexibility of both the ligand and the protein. These simulations can be used to calculate binding free energies, which provide a more accurate estimation of the ligand's affinity for the target.

The results of a hypothetical docking and MD simulation study are summarized in the table below.

| Parameter | Value | Significance |

|---|---|---|

| Docking Score (kcal/mol) | -9.8 | Indicates favorable binding affinity |

| Key Interacting Residues | Tyr34, Trp89, Asp102 | Highlights specific interactions driving binding |

| RMSD of Ligand (Å) | 1.2 | Suggests a stable binding pose during MD simulation |

| Calculated Binding Free Energy (kcal/mol) | -12.5 | Predicts strong binding to the target |

Predictive Algorithms for Peptide Aggregation and Solubility Enhancement

Peptide aggregation and poor solubility are significant challenges in both the synthesis and therapeutic application of peptides and peptidomimetics. chemrxiv.orgnih.govnih.gov Predictive algorithms, often based on machine learning and statistical models, are increasingly used to forecast these properties based on the peptide sequence and structure. mdpi.comnih.govnih.govmdpi.comoup.comacs.org

For a compound like this compound, its high content of hydrophobic moieties (Boc, Fmoc, Phe) would likely lead to a high predicted aggregation propensity. sigmaaldrich.com Algorithms that analyze physicochemical properties such as hydrophobicity, charge, and secondary structure propensity can be used to score the likelihood of aggregation. nih.gov The presence of the bulky Fmoc group is known to promote self-assembly and gelation in some Fmoc-amino acid derivatives, a phenomenon that can be predicted and studied computationally. acs.orgrsc.org

To enhance solubility, computational tools can suggest modifications to the peptide sequence, such as the introduction of charged or more hydrophilic residues. nih.gov These algorithms can rapidly screen a virtual library of derivatives to identify candidates with improved solubility profiles while maintaining desired activity. The development of such predictive tools relies on large datasets of experimentally determined peptide properties.

A hypothetical output from a solubility and aggregation prediction algorithm for derivatives of the Ser-Phe dipeptide is shown below.

| Derivative | Aggregation Score | Predicted Aqueous Solubility (mg/mL) |

|---|---|---|

| This compound | High | 0.01 |

| Boc-Ser(Phe)-OH | Moderate | 0.5 |

| Ac-Ser(Phe)-NH2 | Low | 2.5 |

| Ac-Lys-Ser(Phe)-NH2 | Very Low | 15.0 |

Future Perspectives and Emerging Research Directions

Development of Next-Generation Isoacyl Dipeptide Building Blocks with Enhanced Properties

Boc-Ser(Fmoc-Phe)-OH is an O-acyl isoacyl dipeptide, a class of building blocks designed to enhance the efficiency of Fmoc solid-phase peptide synthesis (SPPS). iris-biotech.deiris-biotech.demerckmillipore.com These reagents introduce a temporary ester bond into the peptide backbone by acylating the hydroxyl group of a serine or threonine residue with an Fmoc-protected amino acid. iris-biotech.describd.com This modification to a depsipeptide creates a kink in the peptide chain, disrupting the inter-chain hydrogen bonding that leads to on-resin aggregation, a common problem during the synthesis of "difficult sequences". iris-biotech.depeptide.combachem.com

The development of these units represents a significant evolution in peptide synthesis. nih.gov Key enhanced properties and research directions include:

Improved Solubility: Depsipeptide analogs of aggregation-prone peptides are often more soluble than their native counterparts, which simplifies their purification by methods like HPLC, typically performed under acidic conditions. merckmillipore.compeptide.com

Reduced Racemization: A major challenge in peptide synthesis is the racemization of amino acids during activation. The use of isoacyl dipeptides as pre-formed units is a key strategy to mitigate this. Specifically, peptides containing an isoacyl dipeptide at their C-terminus can be coupled to other peptide segments with minimal racemization of the C-terminal amino acid. peptide.com The development of "racemization-free segment condensation methodology" using urethane-protected O-acyl Ser/Thr residues at the C-terminus of N-segments is a significant step forward, expanding the possibilities for synthesizing long peptides and proteins. nih.gov

Routine Application: The creation of pre-formed O-acyl isodipeptide units has made the O-acyl isopeptide method more accessible for routine use by eliminating the need for a potentially difficult esterification step on the solid support. nih.gov

Future research is focused on creating a wider variety of these building blocks, incorporating different amino acid combinations and optimizing protecting group strategies to further enhance their performance and expand their applicability to an even broader range of complex peptide targets.

Integration into High-Throughput and Automated Synthesis Platforms

The automation of SPPS has revolutionized peptide science by offering greater reproducibility, reducing manual labor, and enabling parallel synthesis for high-throughput applications. americanpeptidesociety.org Isoacyl dipeptides like this compound are exceptionally well-suited for integration into these automated workflows.